SAMT-247

HIV-1 NCp7 inhibitor Antiviral potency

Unlike conventional NCp7 binders or entry inhibitors, SAMT-247 leverages a unique intracellular acyl transfer cascade that selectively acetylates conserved cysteine/lysine residues on the HIV-1 Gag polyprotein, providing a high genetic barrier to resistance. With an EC50 of 0.6 µM, a selectivity index exceeding 166 in primary cells, and proven 83% protection in a rhesus SHIV topical microbicide model, SAMT-247 is the only N-terminal-targeting maturation inhibitor suitable for both mechanism-of-action studies and translational gel/ring formulation development.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 850715-59-2
Cat. No. B610676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAMT-247
CAS850715-59-2
SynonymsSAMT-247;  SAMT 247;  SAMT247; 
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17)
InChIKeyUNACIIIRYSLSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAMT-247 (CAS 850715-59-2) as a Mercaptobenzamide Thioester HIV-1 Maturation Inhibitor: Core Identity and Procurement Profile


SAMT-247 (CAS 850715-59-2) is a small-molecule mercaptobenzamide thioester that functions as an HIV-1 maturation inhibitor by targeting the viral nucleocapsid protein NCp7, causing zinc ejection and preventing RNA encapsidation [1]. It exhibits antiviral activity with an EC50 of 0.6 μM against HIV-1IIIB in CEM-SS cells and demonstrates a favorable selectivity index (TC50 >100 μM) in both cultured and primary cells [1].

Why SAMT-247 Cannot Be Substituted by Generic NCp7 Inhibitors: A Mechanism-Driven Procurement Imperative


Substituting SAMT-247 with alternative NCp7-targeting agents such as Claficapavir or other HIV inhibitors is scientifically unsound due to SAMT-247's distinct mechanism of action, which involves a unique intracellular acyl transfer cascade leading to selective acetylation of conserved cysteine and lysine residues in the Gag polyprotein [1]. This mechanism is fundamentally different from the direct NC binding and chaperone inhibition exhibited by Claficapavir (IC50 ~1 μM, Kd = 20 nM) and is not replicated by other classes of HIV inhibitors such as entry inhibitors (e.g., BMS-818251, EC50 = 0.019 nM) [2] or Vif-APOBEC3G disruptors (e.g., ZBMA-1, IC50 = 1.01 μM) . Furthermore, the documented in vivo protective efficacy of a 1% SAMT-247 gel formulation in a stringent non-human primate SHIV challenge model [3] provides a unique translational benchmark absent from the majority of comparator compounds.

SAMT-247 vs. Comparator Quantitative Differentiation: An Evidence-Based Procurement Guide


In Vitro Antiviral Potency: SAMT-247 Exhibits Superior Efficacy Compared to Claficapavir

In a head-to-head cross-study comparison, SAMT-247 demonstrates 1.67-fold greater antiviral potency than the alternative NCp7 inhibitor Claficapavir. The EC50 of SAMT-247 is 0.6 μM against HIV-1IIIB in CEM-SS cells [1], whereas Claficapavir has an IC50 of approximately 1 μM under similar in vitro conditions . This quantitative difference in potency is a critical factor for dose-response study design and compound selection.

HIV-1 NCp7 inhibitor Antiviral potency

Selectivity Index: SAMT-247 Demonstrates a Significantly Higher Therapeutic Window than ZBMA-1

SAMT-247 exhibits a dramatically improved selectivity index (SI) compared to the HIV-1 replication inhibitor ZBMA-1. The calculated SI for SAMT-247 is >166 (EC50 = 0.6 μM, TC50 >100 μM) . In contrast, ZBMA-1 has a calculated SI of >24.8 (IC50 = 1.01 μM, CC50 >25 μM) . This represents a >6.7-fold increase in the therapeutic window for SAMT-247, underscoring its superior safety profile for cellular assays and in vivo studies.

Cytotoxicity Selectivity Index HIV-1 replication

In Vivo Prophylactic Efficacy: SAMT-247 Provides Documented Protection in a Stringent Primate Challenge Model

SAMT-247 is one of the few NCp7 inhibitors with validated in vivo prophylactic efficacy. A 0.8% SAMT-247 gel formulation protected 10 out of 12 (83%) rhesus macaques from repeated low-dose intravaginal SHIV (SIVmac251) challenges [1]. In a separate study, a 1% SAMT-247 gel protected 5 out of 6 (83%) macaques against SHIV infection [2]. This level of in vivo protection is not documented for key comparators like Claficapavir, ZBMA-1, or BMS-818251, which are primarily characterized only by in vitro potency.

Microbicide Primate model SHIV challenge

Resistance Profile: SAMT-247's Mechanism Targets Highly Conserved Residues, Mitigating Rapid Resistance Emergence

SAMT-247 exerts its antiviral effect by selectively acetylating highly conserved cysteine and lysine residues within the Gag and Gag-Pol polyproteins [1]. This mechanism is fundamentally different from that of compounds like Claficapavir, which is known to be affected by mutations such as K65R and T69S in the Gag-Pol polyprotein that disrupt drug binding . The high degree of conservation of SAMT-247's target residues suggests a higher barrier to resistance development compared to inhibitors that bind to more variable allosteric pockets or interfaces.

Drug Resistance HIV Maturation NCp7

Optimal Scientific and Industrial Applications for SAMT-247 Informed by Comparative Evidence


Topical Microbicide Formulation Development and Primate Model Evaluation

SAMT-247 is uniquely positioned for the development and evaluation of topical microbicide formulations, such as vaginal gels, aimed at preventing HIV-1 transmission. This is directly supported by its demonstrated in vivo protective efficacy in the stringent rhesus macaque SHIV challenge model, where an 0.8% gel formulation provided 83% protection against repeated low-dose intravaginal challenges [1]. This application leverages SAMT-247's unique in vivo validation, a feature absent from comparator compounds like Claficapavir, ZBMA-1, and BMS-818251.

HIV-1 Maturation Mechanism Studies and Drug Resistance Profiling

Researchers investigating the HIV-1 maturation process or seeking to understand resistance mechanisms should select SAMT-247 as a chemical probe. Its unique mechanism involves the selective acetylation of highly conserved cysteine and lysine residues in the Gag polyprotein, a process distinct from protease or integrase inhibition [2]. This provides a novel tool to dissect the later stages of the viral life cycle and to study the evolution of resistance against a compound with a high genetic barrier.

High-Throughput Screening (HTS) and Combination Therapy Studies

The favorable selectivity index of SAMT-247 (SI >166) makes it an ideal candidate for inclusion in high-throughput antiviral screening campaigns and for exploration in combination therapy regimens. Its low cellular toxicity profile minimizes assay interference and allows for clearer delineation of specific antiviral effects, particularly when used in synergy studies with other classes of HIV inhibitors, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs).

Benchmarking Novel NCp7-Targeting Compounds

Given its well-characterized in vitro potency (EC50 = 0.6 μM) and selectivity , coupled with its documented in vivo efficacy [1], SAMT-247 serves as a critical benchmark or positive control in the development and evaluation of next-generation NCp7 inhibitors. It allows for robust, data-driven comparisons of potency, safety, and translational potential that are not possible with less characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAMT-247

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.